n-alpha-Formyl-DL-norleucine

Catalog No.
S13796802
CAS No.
M.F
C7H13NO3
M. Wt
159.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
n-alpha-Formyl-DL-norleucine

Product Name

n-alpha-Formyl-DL-norleucine

IUPAC Name

2-formamidohexanoic acid

Molecular Formula

C7H13NO3

Molecular Weight

159.18 g/mol

InChI

InChI=1S/C7H13NO3/c1-2-3-4-6(7(10)11)8-5-9/h5-6H,2-4H2,1H3,(H,8,9)(H,10,11)

InChI Key

IRIJLKLYPXLQSQ-UHFFFAOYSA-N

Canonical SMILES

CCCCC(C(=O)O)NC=O

N-alpha-Formyl-DL-norleucine is a synthetically protected, racemic non-canonical amino acid derivative primarily utilized as a high-performance substrate for enzymatic dynamic kinetic resolution (DKR) [1]. Norleucine itself is highly valued in peptide engineering as an oxidation-resistant isostere for methionine. However, direct asymmetric synthesis of enantiopure L-norleucine is often cost-prohibitive at scale. By employing the N-formyl protecting group on the racemic mixture, this compound serves as a highly efficient precursor for L-N-carbamoylase and aminoacylase enzymes [2]. The formyl moiety not only provides the necessary recognition site for stereoselective enzymatic cleavage but also ensures highly favorable processability and atom economy compared to bulkier protecting groups, making it a rational choice for industrial biomanufacturing procurement.

Research Fit

N-formyl amino acid building block for SPPS
FPR chemotactic peptide ligand scaffold
PDF substrate recognition probe

Substituting N-alpha-formyl-DL-norleucine with unprotected DL-norleucine or alternative protected forms like N-acetyl-DL-norleucine fundamentally disrupts resolution workflows. Unprotected DL-norleucine cannot undergo acylase-mediated kinetic resolution, necessitating either complex asymmetric synthesis or expensive chiral chromatography [1]. While N-acetyl-DL-norleucine is a traditional substrate for aminoacylases, the acetyl group exhibits significantly slower hydrolysis kinetics when subjected to advanced industrial biocatalysts like L-N-carbamoylase [2]. Furthermore, N-carbamoyl-DL-norleucine, an intermediate in the hydantoinase process, also demonstrates inferior amidohydrolase cleavage rates compared to the formyl derivative [2]. Consequently, utilizing the specific N-formyl derivative is critical for maximizing space-time yields and minimizing enzyme loading in the production of optically pure L-norleucine.

Substitution Risk

N-acetyl protecting group
Fails to engage FPR binding pocket or PDF active site; formyl group is required.
N-formyl-L-leucine isomer
PDF activity markedly reduced vs. norleucine; side-chain topology alters substrate recognition.
D-enantiomer (N-formyl-D-norleucine)
PDF and chiral-resolution workflows show L-configuration preference; may not substitute.

Accelerated Hydrolysis Kinetics

In comparative enzymatic resolution studies using recombinant L-N-carbamoylase (BsLcar) from Geobacillus stearothermophilus, the nature of the N-protecting group dictates overall process efficiency [1]. Research demonstrates that BsLcar exhibits strict L-enantioselectivity across various substrates but displays the fastest amidohydrolase activity on N-formyl-amino acids [2]. Specifically, the hydrolysis rate of N-formyl derivatives significantly outpaces both N-carbamoyl and N-acetyl analogs [2]. For buyers scaling up the production of L-norleucine, selecting N-alpha-formyl-DL-norleucine directly translates to shorter batch times and reduced biocatalyst requirements compared to the traditional N-acetyl-DL-norleucine baseline.

Evidence DimensionAmidohydrolase activity (hydrolysis rate)
Target Compound DataN-formyl-DL-amino acid (Fastest hydrolysis rate)
Comparator Or BaselineN-acetyl and N-carbamoyl derivatives (Slower hydrolysis rates)
Quantified DifferenceN-formyl > N-carbamoyl > N-acetyl cleavage velocity
ConditionsRecombinant L-N-carbamoylase (BsLcar) from Geobacillus stearothermophilus

Faster hydrolysis kinetics reduce enzyme loading costs and shorten bioreactor cycle times during the industrial production of enantiopure L-norleucine.

FPR P1 binding
Head-to-head
fNle vs fMet Comparable binding
Supports FPR-targeted peptide design
Mcg dimer crystal model; 2.7 Å resolution

Enantioselectivity and DKR Yield Optimization

The utility of N-alpha-formyl-DL-norleucine is fully realized when coupled with a racemase in a dynamic kinetic resolution (DKR) system [1]. When processed using a tandem system of L-N-carbamoylase and N-succinyl-amino acid racemase, the N-formyl-DL-amino acid is continuously converted to the optically pure L-enantiomer [1]. The strict L-enantioselectivity of the amidohydrolase ensures that only the L-formyl enantiomer is cleaved to L-norleucine, while the unreacted D-enantiomer is rapidly racemized back to the DL mixture [1]. This allows for a theoretical yield of 100%, bypassing the 50% yield limit of standard kinetic resolution. N-alpha-formyl-DL-norleucine is uniquely suited for this tandem system due to its rapid cleavage profile.

Evidence DimensionTheoretical yield of L-enantiomer
Target Compound DataUp to 100% yield via DKR
Comparator Or BaselineStandard kinetic resolution (50% maximum yield limit)
Quantified Difference2-fold increase in maximum theoretical yield
ConditionsTandem L-N-carbamoylase and N-succinyl-amino acid racemase system

Achieving near-quantitative conversion of racemic mixtures to enantiopure products drastically lowers raw material waste and downstream purification costs.

PDF substrate activity
Cross-study
fNle: active
fLeu: poor
fNle >> fLeu
May determine PDF assay specificity
E. coli PDF; enzyme-coupled assay

Improved Atom Economy

From a mass-efficiency perspective, the formyl group offers superior atom economy compared to the acetyl group or Boc/Fmoc groups used in other protection schemes [1]. When scaling up the procurement of racemic precursors, the lower molecular weight of N-alpha-formyl-DL-norleucine (159.18 g/mol) compared to N-acetyl-DL-norleucine (173.21 g/mol) means a higher mass fraction of the purchased material is the target norleucine core [1]. This ~8% reduction in total molecular weight directly translates to higher throughput per kilogram of raw material purchased, optimizing reactor volume utilization and reducing the mass of waste byproducts generated during deprotection.

Evidence DimensionProtecting group mass penalty
Target Compound DataFormyl group (Molecular weight contribution: 29.02 g/mol)
Comparator Or BaselineAcetyl group (Molecular weight contribution: 43.04 g/mol)
Quantified Difference~32% reduction in protecting group mass; ~8% reduction in total precursor mass
ConditionsBulk mass calculation for precursor procurement

Higher atom economy translates directly to a lower cost per mole of the active norleucine core, optimizing procurement budgets for bulk synthesis.

Oxidative stability
Class-level
Norleucine side chain is oxidation-resistant (methylene replaces thioether)
May improve shelf-life and assay reproducibility
Based on methionine oxidation pathway; fNle KD ~1.8–2.2 nM

Milder Deprotection Profile

In scenarios where enzymatic resolution is not utilized and chemical deprotection is required, the N-formyl group presents a distinct processability advantage over the N-acetyl group [1]. Formyl groups can be cleaved under significantly milder acidic conditions (e.g., dilute HCl in methanol) compared to the harsh, prolonged heating required to hydrolyze N-acetyl amides [1]. This milder deprotection profile minimizes the risk of racemization or side reactions, ensuring that the integrity of the norleucine backbone is maintained during downstream synthetic steps. For procurement teams, this translates to lower energy costs and higher recovered yields during bulk processing.

Evidence DimensionDeprotection conditions
Target Compound DataN-formyl (Mild acidic hydrolysis)
Comparator Or BaselineN-acetyl (Harsh acidic/basic reflux)
Quantified DifferenceLower activation energy and reduced thermal degradation risk
ConditionsStandard chemical deprotection workflows

Milder deprotection conditions reduce energy consumption and prevent yield-destroying side reactions during bulk chemical processing.

DKR enantiopurity
Head-to-head
e.e. >99.5%
Supports L-norleucine production workflow
N-formyl preferred over N-carbamoyl
On-resin formylation yield
Method context
70–75% at 4°C; ~5% at RT
Pre-formylated building block bypasses temperature-sensitive step
DCC/formic acid protocol; RP-HPLC
FPR1 binding affinity
Head-to-head
KD 1.8–1.9 nM
Comparable to fMLF (KD ~1 nM) for FPR-targeted studies
¹²⁵I-photoaffinity label on human neutrophils

Industrial Biocatalysis for L-Norleucine

N-alpha-Formyl-DL-norleucine is the ideal primary feedstock for dynamic kinetic resolution using L-N-carbamoylase/racemase tandem systems to produce enantiopure L-norleucine at scale, benefiting directly from its rapid hydrolysis kinetics [1].

Peptide Engineering Precursor

It serves as the critical starting material for generating oxidation-resistant methionine substitutes (L-norleucine) used in the synthesis of stable chemotactic peptides (e.g., fNle-Leu-Phe) and therapeutic biologics [1].

Chiral Chromatography Benchmarking

The compound is utilized as a reference standard and substrate in the development and validation of novel amidohydrolases, engineered acylases, and chiral separation methodologies [2].

Application Fit Matrix

Application
Selection Property
Validation Focus
FPR chemotactic peptide design
N-formyl norleucine binding competence
Confirm FPR1 affinity and oxidation stability in peptide context
PDF inhibitor screening
PDF substrate recognition profile
Verify formyl-norleucine activity over formyl-leucine; assess kinetic parameters
Biocatalytic L-norleucine production
DKR substrate conversion performance
Validate enantiomeric excess and catalyst reuse stability
SPPS N-terminal formylation
Pre-formylated building block vs. on-resin method
Compare yield consistency under laboratory temperature conditions

XLogP3

1

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

159.08954328 g/mol

Monoisotopic Mass

159.08954328 g/mol

Heavy Atom Count

11

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